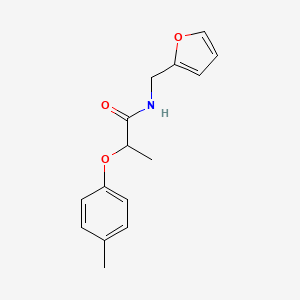

![molecular formula C12H10N4O2 B5570260 4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol, also known as Ipragliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used in the treatment of type 2 diabetes mellitus and works by reducing the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion.

Aplicaciones Científicas De Investigación

Functionalization Reactions

Research has shown that compounds involving 1H-pyrazole and imidazole rings can undergo functionalization reactions, leading to the creation of various derivatives with potential applications in materials science, catalysis, and pharmaceuticals. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine have been studied, resulting in compounds that could be useful in designing new materials or drugs (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

Another application is in the synthesis of tetrahydrobenzo[b]pyran derivatives using basic ionic liquids, which are important in the development of new pharmaceuticals and materials due to their diverse biological activities (Ranu, Banerjee, & Roy, 2008).

Imidazo[1,5-a]pyrazines Synthesis

Imidazo[1,5-a]pyrazines, closely related to the compound , have been synthesized and studied for their potential applications in drug development, particularly as kinase inhibitors or in the development of new therapeutic agents (Board et al., 2009).

Antimicrobial and Anticancer Applications

Thiosemicarbazide derivatives, which can be synthesized from compounds containing pyrazole and imidazole rings, have shown potential in antimicrobial and anticancer applications. This suggests that derivatives of the compound could also find uses in these areas (Elmagd et al., 2017).

CDK Inhibitors for Tumor Treatment

Compounds with pyrazole and imidazole units have been designed and evaluated as cyclin-dependent kinase (CDK) inhibitors, showing potential in the treatment of various human tumors. This highlights the potential therapeutic applications of such compounds in oncology (Lin et al., 2007).

Propiedades

IUPAC Name |

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-7-1-2-8(11(18)3-7)12-9(4-15-16-12)10-5-13-6-14-10/h1-6,17-18H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRRQFJFMPDKQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

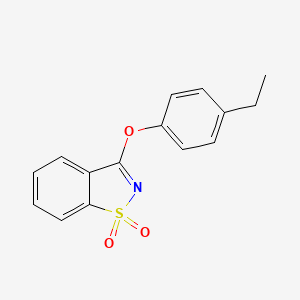

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

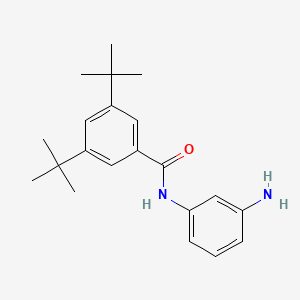

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B5570265.png)